1-Methoxy-8-phenylnaphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

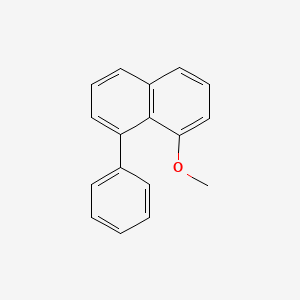

1-Methoxy-8-phenylnaphthalene is an organic compound belonging to the class of arylnaphthalenes It is characterized by a naphthalene ring substituted with a methoxy group at the first position and a phenyl group at the eighth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methoxy-8-phenylnaphthalene can be synthesized through several methods. One common approach involves the reaction of 1-naphthol with phenylmagnesium bromide, followed by methylation using methyl iodide in the presence of a base such as potassium carbonate . Another method includes the use of 1-methoxynaphthalene as a starting material, which undergoes a Friedel-Crafts alkylation with benzene in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methoxy-8-phenylnaphthalene undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.

Reduction: The phenyl group can be reduced to a cyclohexyl group using hydrogenation catalysts.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.

Substitution: Bromine in acetic acid for bromination; sulfuric acid for sulfonation.

Major Products:

Oxidation: 1-Formyl-8-phenylnaphthalene.

Reduction: 1-Methoxy-8-cyclohexylnaphthalene.

Substitution: 1-Methoxy-8-bromo- or 1-methoxy-8-sulfonyl-naphthalene.

Applications De Recherche Scientifique

1-Methoxy-8-phenylnaphthalene has several applications in scientific research:

Mécanisme D'action

The mechanism by which 1-Methoxy-8-phenylnaphthalene exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity is attributed to the ability of the methoxy group to donate electrons, neutralizing free radicals. Additionally, its anti-inflammatory properties may involve the inhibition of pro-inflammatory enzymes and cytokines .

Comparaison Avec Des Composés Similaires

1-Methoxy-8-phenylnaphthalene can be compared with other arylnaphthalene compounds such as:

1-Methoxy-8-bromonaphthalene: Similar in structure but with a bromine substituent, leading to different reactivity and applications.

1-Methoxy-8-nitronaphthalene: Contains a nitro group, which significantly alters its chemical and biological properties.

1-Methoxy-8-hydroxynaphthalene: The hydroxyl group enhances its solubility and reactivity in aqueous environments.

The uniqueness of this compound lies in its balanced combination of hydrophobic and hydrophilic properties, making it versatile for various applications in both organic synthesis and material science.

Activité Biologique

1-Methoxy-8-phenylnaphthalene is a compound belonging to the family of diarylnaphthalenes, which are known for their unique structural properties and diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and a phenyl group attached to the naphthalene core. Its molecular formula is C15H12O, and it has a molecular weight of 224.26 g/mol. The structure can be represented as follows:

The biological activity of this compound is attributed to its interactions with various biological targets. Research indicates that this compound may exert its effects through:

- Antioxidant Activity: The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects: It inhibits pro-inflammatory mediators, potentially through the downregulation of cyclooxygenase (COX) enzymes.

- Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

| Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of COX enzymes | |

| Anticancer | Induction of apoptosis via caspase activation |

Antioxidant Activity

A study demonstrated that this compound exhibited significant antioxidant activity, effectively reducing oxidative damage in cellular models. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

In vitro assays revealed that this compound significantly inhibited the production of nitric oxide and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 values for these effects were found to be comparable to those of known anti-inflammatory agents such as Celecoxib .

Anticancer Properties

Research conducted on various cancer cell lines indicated that this compound induced cell cycle arrest and apoptosis. In particular, studies showed that it could inhibit the proliferation of breast cancer cells (4T1 cell line) with an IC50 value significantly lower than many standard chemotherapeutics .

Propriétés

IUPAC Name |

1-methoxy-8-phenylnaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O/c1-18-16-12-6-10-14-9-5-11-15(17(14)16)13-7-3-2-4-8-13/h2-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIMGSONFFUMOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704765 |

Source

|

| Record name | 1-Methoxy-8-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103392-94-5 |

Source

|

| Record name | 1-Methoxy-8-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.